Acetic acid;1-phenylselanylpentan-2-ol
Description
Acetic acid;1-phenylselanylpentan-2-ol is a hybrid compound comprising acetic acid (CH₃COOH) and 1-phenylselanylpentan-2-ol (C₁₁H₁₆OSe). The latter is a selenium-containing secondary alcohol with a phenylselanyl (-SePh) substituent at the first carbon of the pentan-2-ol backbone. This compound is structurally distinct due to the incorporation of selenium, which imparts unique redox and catalytic properties compared to sulfur or oxygen analogs .
Properties
CAS No. |
834882-61-0 |
|---|---|
Molecular Formula |
C13H20O3Se |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
acetic acid;1-phenylselanylpentan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10,12H,2,6,9H2,1H3;1H3,(H,3,4) |
InChI Key |
NMUBISNXHREDMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylselanylpentan-2-ol typically involves the reaction of 1-phenylselanylpentan-2-ol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-phenylselanylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the corresponding selenide.
Scientific Research Applications
Acetic acid;1-phenylselanylpentan-2-ol has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s selenium content makes it a potential candidate for the development of new drugs with antioxidant or anticancer properties.
Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of acetic acid;1-phenylselanylpentan-2-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Acid Derivatives
Acetic acid is a fundamental carboxylic acid widely studied in microbial metabolism and industrial applications. Key comparisons include:
| Property | Acetic Acid (CH₃COOH) | Formic Acid (HCOOH) | Glacial Acetic Acid |
|---|---|---|---|
| pKa | 4.76 | 3.75 | 4.76 (undiluted) |
| Applications | Food preservative, vinegar | Textile processing, fuel cells | Solvent, polymer synthesis |
| Metabolic Role | Precursor for acetyl-CoA | Methanol detoxification | Industrial reagent |
| Biosynthesis | Acetobacter spp. via ADH | Microbial fermentation | Purified acetic acid |
Acetic acid’s role in bacterial ethanol oxidation (via quinoprotein alcohol dehydrogenase, PQQ-ADH) is critical for acid resistance and energy production in Acetobacter pasteurianus . In contrast, formic acid lacks this enzymatic integration, relying on formate dehydrogenases .
Selenium-Containing Alcohols
1-Phenylselanylpentan-2-ol differs from non-selenium alcohols in reactivity and biological interactions:
The selenium atom in 1-phenylselanylpentan-2-ol enhances its antioxidant capacity, analogous to selenoenzymes like glutathione peroxidase, which mitigate oxidative stress . This contrasts with sulfur analogs (e.g., thiophenol derivatives), which exhibit weaker redox activity.
Metabolic and Proteomic Comparisons
Proteomic studies on acetic acid bacteria (AAB) reveal that stress responses to acetic acid involve upregulation of glutamine synthetase (pH regulation) and EF-Tu (protein translation), alongside downregulation of aconitase (TCA cycle) .
Research Findings and Data
Metabolic Flux Analysis
In A. pasteurianus, metabolic flux analysis (MFA) shows that acetic acid production correlates with PQQ-ADH activity and redox balance (Table 4, ). Selenium-containing alcohols could perturb these fluxes by altering NAD(P)H ratios, though empirical data are lacking.

Proteomic Profiles
2D-PAGE analyses of AAB under acetic acid stress highlight differential expression of:
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